molecular formula C9H11ClN2O3 B2969323 2-Chloro-N-[(4-methoxy-2-oxo-1H-pyridin-3-yl)methyl]acetamide CAS No. 2411220-02-3

2-Chloro-N-[(4-methoxy-2-oxo-1H-pyridin-3-yl)methyl]acetamide

Cat. No. B2969323
CAS RN: 2411220-02-3
M. Wt: 230.65
InChI Key: VOAKEXFBDYQKDA-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-methoxy-2-oxo-1H-pyridin-3-yl)methyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is often referred to as CMMA, and it is a derivative of the pyridine molecule. CMMA has been shown to have a number of interesting properties, including its ability to interact with biological systems in unique ways. In

Mechanism of Action

The mechanism of action of CMMA is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. CMMA has been shown to bind to a specific site on a protein, preventing it from interacting with another protein. This inhibition of protein-protein interactions could be useful in understanding the mechanisms of certain diseases.
Biochemical and Physiological Effects:
CMMA has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that CMMA can inhibit the activity of certain enzymes, including a kinase involved in cancer cell proliferation. Additionally, CMMA has been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that CMMA can reduce tumor growth in mice.

Advantages and Limitations for Lab Experiments

One advantage of using CMMA in lab experiments is its specificity for inhibiting protein-protein interactions. This specificity could be useful in studying the mechanisms of certain diseases. However, one limitation of using CMMA is its potential toxicity. CMMA has been shown to be toxic to some cell lines, and caution should be taken when using this compound in lab experiments.

Future Directions

There are several future directions for research involving CMMA. One area of interest is in the development of CMMA derivatives with improved specificity and reduced toxicity. Additionally, CMMA could be studied for its potential use in combination with other drugs for cancer treatment. Finally, CMMA could be studied for its potential use in other areas of research, such as the study of protein-protein interactions in neurodegenerative diseases.

Synthesis Methods

The synthesis of CMMA involves several steps. The starting material is 4-methoxy-2-oxo-1H-pyridine-3-carbonitrile, which is reacted with chloroacetyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with ammonia to yield 2-Chloro-N-[(4-methoxy-2-oxo-1H-pyridin-3-yl)methyl]acetamide. The final product is purified by recrystallization.

Scientific Research Applications

CMMA has been shown to have a number of potential applications in scientific research. One area of interest is in the study of protein-protein interactions. CMMA has been shown to inhibit the interaction between two proteins, which could be useful in understanding the mechanisms of certain diseases. Additionally, CMMA has been studied for its potential use as a chemical probe for studying the activity of certain enzymes.

properties

IUPAC Name

2-chloro-N-[(4-methoxy-2-oxo-1H-pyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c1-15-7-2-3-11-9(14)6(7)5-12-8(13)4-10/h2-3H,4-5H2,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAKEXFBDYQKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)NC=C1)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(4-methoxy-2-oxo-1H-pyridin-3-yl)methyl]acetamide

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